2-Cyano-phenylboric acid

Description

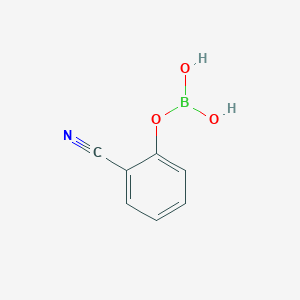

2-Cyano-phenylboronic acid (IUPAC name: (2-cyanophenyl)boronic acid) is a boronic acid derivative with the molecular formula C₇H₆BNO₂ and a molecular weight of 146.94 g/mol . Its structure features a boronic acid group (-B(OH)₂) and a cyano substituent (-C≡N) at the ortho position on the benzene ring. The compound is synthesized via a reaction involving benzonitrile, lithium 2,2,6,6-tetramethylpiperidide, and trialkoxyborane, followed by acidic workup and purification .

Properties

IUPAC Name |

(2-cyanophenoxy)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO3/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUACEWMCNVNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)OC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyano-phenylboric acid can be synthesized through various methods. One common approach involves the reaction of 2-bromobenzonitrile with a boronic acid derivative in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-phenylboric acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The cyano group can be reduced to an amine group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: 2-Aminophenylboronic acid.

Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

2-Cyano-phenylboric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-phenylboric acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool in various chemical reactions, including Suzuki-Miyaura coupling. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Key Properties:

- SMILES :

B(C1=CC=CC=C1C#N)(O)O - CAS Registry Number : 138642-62-3

- Applications: Suzuki-Miyaura Cross-Coupling: The boronic acid group enables carbon-carbon bond formation in catalytic reactions. Medicinal Chemistry: Boronic acids are explored as protease inhibitors and receptor-targeting agents due to their reversible interactions with biomolecules . Sensing: Boronic acids bind diols, making them useful in glucose sensing and other diagnostic applications .

Comparison with Similar Boronic Acid Derivatives

Structural analogs of 2-cyano-phenylboronic acid differ in substituent type, position, and electronic effects, influencing their reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Comparative Analysis of Boronic Acid Derivatives

Substituent Position and Electronic Effects

- Fluorine (-F): In 5-cyano-2-fluorophenylboronic acid, fluorine's electronegativity increases the boronic acid's acidity, enhancing its reactivity in Suzuki couplings .

- Chlorine (-Cl): 2-Chlorophenylboronic acid exhibits greater hydrolytic stability compared to cyano analogs, making it suitable for aqueous-phase reactions .

- Trifluoromethyl (-CF₃): The -CF₃ group in 2-cyano-5-(trifluoromethyl)phenylboronic acid adds both steric bulk and strong electron-withdrawing effects, improving thermal stability but reducing solubility in polar solvents .

Stability and Handling

- 2-Cyano-phenylboronic acid is typically stored at room temperature, while derivatives like 2-cyano-5-(trifluoromethyl)phenylboronic acid require inert atmospheres and low temperatures (-20°C) due to higher reactivity .

- Chlorinated analogs (e.g., 2-chlorophenylboronic acid) exhibit fewer decomposition risks under ambient conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-phenylboronic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves cross-coupling reactions using palladium catalysts, such as the Miyaura borylation of 2-cyano-bromobenzene. Post-synthesis purification via recrystallization or column chromatography is critical. Purity validation requires ¹H/¹³C NMR for structural confirmation and HPLC for quantitative analysis (>98% purity). Ensure anhydrous conditions to prevent boronic acid degradation .

Q. Which spectroscopic techniques are essential for characterizing 2-Cyano-phenylboronic acid?

- Methodological Answer : Use ¹H NMR to confirm the aromatic proton environment and the presence of the cyano group (δ ~110-120 ppm in ¹³C NMR). FT-IR can identify B-O (∼1350 cm⁻¹) and C≡N (∼2200 cm⁻¹) stretches. Mass spectrometry (HRMS) verifies molecular ion peaks. For crystallinity analysis, employ X-ray diffraction (XRD) if single crystals are obtainable .

Q. How is 2-Cyano-phenylboronic acid utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Optimize reaction conditions by testing palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvent systems (DME/H₂O). Monitor reaction progress via TLC. The electron-withdrawing cyano group enhances electrophilicity, accelerating transmetallation but may reduce stability—balance reactivity by adjusting temperature (60–80°C) and ligand ratios .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data for 2-Cyano-phenylboronic acid?

- Methodological Answer : Systematically evaluate variables such as solvent polarity, catalyst loading, and substrate steric effects. Replicate conflicting studies under controlled conditions and perform kinetic studies (e.g., Eyring plots) to isolate rate-determining steps. Cross-validate results using computational tools (DFT) to model transition states and electronic effects .

Q. What strategies mitigate hydrolysis or protodeboronation of 2-Cyano-phenylboronic acid in aqueous media?

- Methodological Answer : Stabilize the boronic acid via precomplexation with diols (e.g., pinacol) or use non-aqueous solvents (e.g., THF). Alternatively, employ micellar catalysis (e.g., TPGS-750-M surfactant) to shield the boronate ester. Monitor degradation via ¹¹B NMR and adjust pH to neutral conditions .

Q. What computational methods predict the reactivity of 2-Cyano-phenylboronic acid in novel reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution. Compare with experimental Hammett σₚ values to predict substituent effects. Validate predictions via kinetic isotope effect (KIE) studies .

Q. How should researchers design experiments to explore the biological applications of 2-Cyano-phenylboronic acid?

- Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT) on cell lines before testing as a glycosylation inhibitor or sensor probe. Use fluorescence microscopy to track intracellular boron localization. For in vivo studies, ensure ethical compliance (IACUC protocols) and stability under physiological pH .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing reaction yield variability?

- Methodological Answer : Apply ANOVA to identify significant factors (e.g., temperature, catalyst type). Use Design of Experiments (DoE) software (e.g., JMP) for response surface modeling. Report confidence intervals (95%) and outliers via Grubbs’ test. Transparently document raw data in supplementary materials .

Q. How can researchers formulate hypotheses about structure-activity relationships (SAR) for 2-Cyano-phenylboronic acid derivatives?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., halogens, methoxy) and correlate electronic parameters (Hammett σ) with reaction rates. Use multivariate regression (e.g., PLS) to identify dominant SAR drivers. Publish synthetic protocols and spectral data to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.